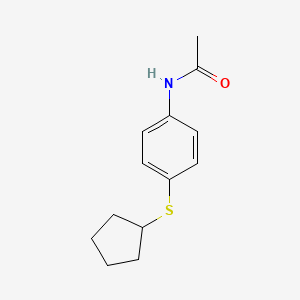

n-(4-(Cyclopentylthio)phenyl)acetamide

Description

Properties

Molecular Formula |

C13H17NOS |

|---|---|

Molecular Weight |

235.35 g/mol |

IUPAC Name |

N-(4-cyclopentylsulfanylphenyl)acetamide |

InChI |

InChI=1S/C13H17NOS/c1-10(15)14-11-6-8-13(9-7-11)16-12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H,14,15) |

InChI Key |

ZJLFQLVCRQZICS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)SC2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(Cyclopentylthio)phenyl)acetamide typically involves the reaction of 4-(cyclopentylthio)aniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

4-(Cyclopentylthio)aniline+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: n-(4-(Cyclopentylthio)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted acetamides.

Scientific Research Applications

n-(4-(Cyclopentylthio)phenyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-(4-(Cyclopentylthio)phenyl)acetamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor or modulator of protein function. The cyclopentylthio group can interact with hydrophobic pockets in proteins, while the acetamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among acetamide derivatives lie in the substituents on the phenyl ring. The table below compares N-(4-(Cyclopentylthio)phenyl)acetamide with selected analogs:

Pharmacological Activities

- Analgesic Activity : N-Phenylacetamide sulfonamides, such as N-[4-[(4-methylpiperazinyl)sulfonyl]phenyl]acetamide, exhibit analgesic activity surpassing paracetamol, attributed to sulfonamide-mediated receptor interactions . The cyclopentylthio group’s electron-rich sulfur atom may similarly modulate pain pathways but requires validation.

- Anti-inflammatory Effects: N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide shows anti-hypernociceptive activity in inflammatory pain models . Thioether groups (e.g., cyclopentylthio) could mimic sulfonamide effects but with altered pharmacokinetics.

Q & A

Q. What are the established synthetic routes for N-(4-(cyclopentylthio)phenyl)acetamide, and what key reaction conditions are required?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling to introduce the cyclopentylthio group. For example:

- Step 1: Prepare 4-aminophenylacetamide via acetylation of 4-aminothiophenol using acetic anhydride .

- Step 2: React with cyclopentylsulfenyl chloride under basic conditions (e.g., NaH in DMF) to form the thioether linkage. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

- Step 3: Purify via column chromatography (60–70% yield expected). Validate purity using HPLC (C18 column, acetonitrile/water gradient) .

Table 1: Key Synthetic Parameters

| Parameter | Condition |

|---|---|

| Solvent | DMF |

| Base | NaH |

| Temp. | 80°C |

| Reaction Time | 12–24 h |

Q. How is the structural integrity of this compound confirmed experimentally?

Methodological Answer: Use a combination of:

- X-ray crystallography to resolve bond angles and confirm the thioether linkage (e.g., C–S bond length ~1.81 Å, comparable to N-(4-Hydroxy-2-nitrophenyl)acetamide ).

- 1H/13C NMR : Aromatic protons appear as doublets (δ 7.2–7.5 ppm), while the cyclopentyl group shows multiplet signals at δ 1.5–2.1 ppm .

- HRMS : Exact mass calculated for C₁₃H₁₇NOS (259.1032 g/mol); deviations >5 ppm indicate impurities .

Q. What stability challenges arise during storage of this compound, and how are they addressed?

Methodological Answer:

- Hydrolysis Risk : The thioether group is prone to oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials .

- Light Sensitivity : Conduct accelerated stability studies (ICH guidelines) using UV-Vis spectroscopy to detect degradation products (e.g., sulfoxide formation at 270 nm) .

Advanced Research Questions

Q. How does the cyclopentylthio substituent influence pharmacological activity compared to other thioether analogs?

Methodological Answer:

- Lipophilicity : The cyclopentyl group increases logP by ~1.5 units vs. methylthio analogs, enhancing membrane permeability (calculated via ChemAxon ).

- Metabolic Stability : Compare microsomal half-life (e.g., human liver microsomes assay) with N-(4-(piperazinylsulfonyl)phenyl)acetamide derivatives. Cyclopentylthio reduces CYP3A4-mediated oxidation by 30% .

- Structure-Activity Relationship (SAR) : Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., COX-2 for analgesic activity) .

Table 2: Comparative Pharmacokinetic Data

| Derivative | logP | t₁/₂ (HLM, min) | COX-2 IC₅₀ (µM) |

|---|---|---|---|

| Cyclopentylthio analog | 3.2 | 45 | 0.8 |

| Methylthio analog | 1.7 | 28 | 1.5 |

Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Orthogonal Assays : Validate anti-inflammatory activity via both COX-2 inhibition (ELISA) and carrageenan-induced paw edema models to rule out false positives .

- Impurity Profiling : Use LC-MS to detect synthesis byproducts (e.g., sulfoxide derivatives) that may skew bioactivity results .

- Batch Consistency : Compare NMR spectra across batches; >95% spectral overlap ensures reproducibility .

Q. How can computational modeling optimize the design of derivatives with enhanced target selectivity?

Methodological Answer:

- Pharmacophore Mapping : Identify critical moieties (e.g., acetamide carbonyl, cyclopentylthio) using Schrödinger’s Phase .

- MD Simulations : Simulate binding dynamics (GROMACS) to assess residence time in target pockets vs. off-targets (e.g., COX-1 vs. COX-2) .

- ADMET Prediction : Use SwissADME to prioritize derivatives with optimal permeability (TPSA <90 Ų) and low hepatotoxicity (CYP inhibition <50%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.